Meta-Iodo vs. Para-Iodo Substitution: Lipophilicity and Polarity Contrast
The meta-iodo substitution of the target compound (3-iodophenyl) yields distinct computed physicochemical properties compared to the para-iodo isomer (CAS 67790-01-6). The target compound has a higher computed logP (3.22 vs. 2.3) and a larger topological polar surface area (58.62 vs. 55.1 Ų) . The meta-iodo orientation also alters the dipole moment vector and the compound's hydrogen-bonding geometry due to the different spatial relationship between the iodine atom and the carboxamide NH .
| Evidence Dimension | Computed logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.22390; TPSA = 58.62 Ų |
| Comparator Or Baseline | N-(4-Iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 67790-01-6): logP (XlogP) = 2.3; TPSA = 55.1 Ų |
| Quantified Difference | ΔlogP ≈ +0.92 log units; ΔTPSA ≈ +3.5 Ų (both higher for the meta-iodo target) |
| Conditions | Computed values using standard prediction algorithms (XlogP); same molecular formula, identical molecular weight (328.11 g/mol) |
Why This Matters
A difference of nearly one logP unit can translate into significantly altered membrane permeability and non-specific protein binding, making the meta-iodo compound a meaningfully different physicochemical probe than the para-iodo isomer for SAR or formulation studies.
